molecular formula C23H24N6O4 B2888436 (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-94-2

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2888436
CAS No.: 536718-94-2
M. Wt: 448.483
InChI Key: RUVRSCCTPVWGLO-WYMPLXKRSA-N
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Description

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Novel Compounds and Structural Analysis : Research involves the synthesis of complex organic molecules, including those similar to the specified compound, to explore their structural properties. For instance, studies on bromophenols and brominated tetrahydroisoquinolines from marine algae highlight the diversity of naturally occurring compounds with potential for further chemical modification and study (Ma et al., 2007). Similarly, the synthesis of methoxybenzylidene derivatives of 1,3-dioxane-diones illustrates the methodologies for creating structurally diverse molecules from simpler precursors (Tetere et al., 2011).

  • Crystal Structure Determination : The determination of crystal structures of compounds like 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction products shows the significance of structural analysis in understanding the properties of complex organic molecules (Wouters et al., 2002).

Biological Activity and Applications

  • Antimicrobial Studies : Some research focuses on the antimicrobial activities of compounds with similar structures, indicating the potential for these molecules to serve as templates for the development of new antimicrobial agents. For example, studies on 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides evaluate their efficacy against various microbial strains, showcasing the importance of substituent variation in enhancing biological activity (Kumar et al., 2011).

  • Chemical Sensors and Assays : Innovative applications include the development of chemical sensors for detecting environmental pollutants. A notable example is the design of a novel chromofluorogenic receptor for fluoride ion detection in water, utilizing a derivative's color change and fluorescence response for easy and rapid monitoring (Yadav et al., 2020).

Chemical Synthesis and Methodology

  • Regioselective Synthesis : Studies also delve into regioselective synthesis techniques for creating specific structural motifs within complex molecules, as seen in the preparation of octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, serving as models for more complex natural products (Saito et al., 1997).

Properties

IUPAC Name

8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-4-33-18-11-16(9-10-17(18)30)12-24-27-22-25-20-19(21(31)26-23(32)28(20)3)29(22)13-15-7-5-14(2)6-8-15/h5-12,30H,4,13H2,1-3H3,(H,25,27)(H,26,31,32)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRSCCTPVWGLO-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.